molecular formula C12H15N3O2 B8109213 rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

Cat. No.: B8109213
M. Wt: 233.27 g/mol
InChI Key: QOEAPMRDNSKULD-GHMZBOCLSA-N
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Description

The compound rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is a bicyclic heterocycle featuring a pyrrolo-oxazinone core substituted with a pyridin-3-ylmethyl group. Its stereochemistry (4aR,7aR) and fused bicyclic structure confer unique conformational rigidity, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(4aR,7aR)-4-(pyridin-3-ylmethyl)-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-12-8-17-11-6-14-5-10(11)15(12)7-9-2-1-3-13-4-9/h1-4,10-11,14H,5-8H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEAPMRDNSKULD-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OCC(=O)N2CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](CN1)OCC(=O)N2CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multiple steps:

    Formation of the Hexahydropyrrolo[3,4-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol and a dihydropyran derivative under acidic or basic conditions.

    Introduction of the Pyridin-3-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with the nitrogen atom of the oxazine ring.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification: Employing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethyl group, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Pyridine N-oxide derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various N-substituted oxazine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science:

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

This could enhance interactions with biological targets, such as enzymes or receptors requiring polar contacts . Benzyl-substituted analogs (e.g., ) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Utility: tert-Butyl-protected derivatives () are widely used as intermediates in organic synthesis, enabling selective functionalization of the pyrrolo-oxazinone core .

Research Findings and Implications

  • However, this may also reduce membrane permeability .
  • The pyridine moiety could mimic heterocyclic pharmacophores in known drugs .
  • Industrial Relevance : Commercial availability of analogs (e.g., ) highlights industrial interest in this scaffold for drug discovery and materials science .

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